AMG 925 is a synthetically derived small molecule kinase inhibitor. [, , ] It is classified as a dual inhibitor, exhibiting potent and selective inhibitory activity against two key protein kinases: Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 4 and 6 (CDK4/6). [, , , , ] In scientific research, AMG 925 serves as a valuable tool to investigate the roles of FLT3 and CDK4/6 in cellular processes, particularly in the context of cancer.
The synthesis of AMG 925 has been achieved through a multi-step process, with a key step involving a Buchwald–Hartwig amination reaction. [] This reaction utilizes BrettPhos as a ligand and allows for the production of kilogram quantities of a critical intermediate. [] The synthesis route involves several challenging aspects, including the handling of poorly soluble intermediates. Innovative solutions, such as slurry-to-slurry amidation protocols, were employed to overcome these challenges and facilitate successful scale-up of AMG 925 production. []
The molecular structure of AMG 925 has been elucidated through various analytical techniques. [] Structurally, AMG 925 features a pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidine core. [] This core structure is crucial for its interaction with the kinase domains of both FLT3 and CDK4/6. [] The specific arrangement of functional groups within the molecule contributes to its high potency and selectivity for these kinases. []
While specific details regarding the individual chemical reactions involved in the synthesis of AMG 925 are limited in the provided abstracts, the reported synthesis route suggests a series of reactions typical for heterocyclic chemistry. [] These likely include nucleophilic substitutions, ring formations, and protecting group manipulations. [] The use of a Buchwald–Hartwig amination indicates the formation of a carbon-nitrogen bond, a critical step in assembling the core structure of AMG 925. []
AMG 925 exerts its biological effects primarily through the simultaneous inhibition of FLT3 and CDK4/6 kinases. [, , , , ]
FLT3 Inhibition: FLT3 is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and uncontrolled cell proliferation. [, , , , , , , , , ] AMG 925 binds to the kinase domain of FLT3, inhibiting its activity and downstream signaling pathways, including STAT5, AKT/mTOR, and MEK/ERK. [, , , , , , ] This inhibition results in reduced proliferation and increased apoptosis of AML cells. [, , , , , , ] Notably, AMG 925 retains potency against several clinically relevant FLT3 resistance mutations, such as D835Y. [, , , , , ]
CDK4/6 Inhibition: CDK4/6 are key regulators of the cell cycle, controlling the G1 to S phase transition. [, , , , ] By inhibiting CDK4/6, AMG 925 prevents the phosphorylation of retinoblastoma protein (Rb), thereby halting cell cycle progression. [, , , , ] This mechanism contributes to its anti-proliferative effects in AML cells. [, , , , ]
Investigating FLT3-Driven Cancers: AMG 925 has been instrumental in elucidating the signaling pathways downstream of FLT3 in AML. [, , , , , , , , , ] It has enabled researchers to study the impact of combined FLT3 and CDK4/6 inhibition on AML cell survival, proliferation, and resistance mechanisms. [, , , , , , , , , ]
Overcoming Drug Resistance: AMG 925's ability to retain potency against FLT3 resistance mutations makes it a valuable tool in studying acquired resistance mechanisms. [, , , , , ] Researchers are utilizing AMG 925 to develop strategies for overcoming resistance and improving treatment outcomes in AML. [, , , , , ]
Exploring Combination Therapies: AMG 925's dual inhibitory profile makes it an attractive candidate for combination therapy approaches. [, ] Studies have investigated its synergistic effects with other anti-cancer agents, such as CD33-directed antibody-drug conjugates, to enhance therapeutic efficacy in AML. []
Understanding AML Stem Cells: AMG 925 has been used to study the impact of combined FLT3 and CDK4/6 inhibition on AML stem and progenitor cells. [] Research utilizing AMG 925 has provided insights into the signaling networks within these cell populations and identified potential therapeutic vulnerabilities. []
Validating Dual Kinase Inhibition: The development and preclinical evaluation of AMG 925 has provided valuable evidence supporting the rationale for dual FLT3 and CDK4/6 inhibition as a therapeutic strategy in AML. [, , , , ] This concept may be applicable to other cancers driven by these kinases. [, , , , ]
Clinical Development: While AMG 925 has shown promising preclinical results, further clinical trials are necessary to fully assess its safety, efficacy, and optimal dosing strategies in AML patients. [, ]
Resistance Mechanisms: Continued research is needed to fully understand the mechanisms underlying the development of resistance to AMG 925, which may involve upregulation of alternative signaling pathways. [] This knowledge will guide the development of strategies to overcome resistance and improve long-term treatment outcomes.
Beyond AML: Given its dual inhibitory profile, investigating the efficacy of AMG 925 in other malignancies driven by FLT3 or CDK4/6, such as mantle cell lymphoma (MCL), is a promising avenue for future research. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2